1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-piperidinone core with a 6-oxopyridazin-1(6H)-yl acetyl substituent at the 1'-position. The spiro architecture confers conformational rigidity, a property often leveraged in drug design to enhance target binding specificity .
Properties
IUPAC Name |
1'-[2-(6-oxopyridazin-1-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-15-6-3-9-19-21(15)12-16(23)20-10-7-18(8-11-20)14-5-2-1-4-13(14)17(24)25-18/h1-6,9H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSICZNTNVJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique spiro structure that integrates a pyridazinone core with an isobenzofuran moiety. This structural arrangement is believed to influence its biological interactions and reactivity.
Structural Characteristics
| Feature | Description |
|---|---|
| Pyridazinone Core | Contributes to biological activity through potential enzyme inhibition. |
| Isobenzofuran Moiety | Enhances lipophilicity, potentially improving membrane permeability. |
| Acetyl Group | May facilitate interactions with biological targets via hydrogen bonding. |
Enzyme Inhibition Studies
Research indicates that compounds similar to 1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exhibit significant inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and cyclooxygenases (COX).
Key Findings
- Carbonic Anhydrase Inhibition :
- COX-2 and 5-LOX Inhibition :
Case Study 1: Pyridazine-Based Sulphonamides
In a series of studies involving pyridazine-based sulphonamides, derivatives of the target compound were synthesized and evaluated for their anti-inflammatory properties. These derivatives demonstrated promising results in inhibiting COX-2 and 5-LOX enzymes while minimizing side effects associated with traditional NSAIDs .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the hydrophobic tail and the sulphonate group significantly impacted the biological activity of related compounds. For example, the introduction of polar sulphonate functionalities improved binding affinity to CA isoforms .
The proposed mechanism of action for 1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one involves:
- Binding to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- The spiro structure may enhance conformational flexibility, allowing better accommodation in enzyme active sites.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Analogs
Key Observations:
- Chloro Derivatives : Chlorination (e.g., at C6) is a common strategy to improve metabolic stability and potency but may increase toxicity risks .
- Benzyl and Indolyl Substituents: Lipophilic groups like benzyl (C₁₈H₁₇ClN₂O₂) or dimethylaminoethyl-indolyl (C₂₆H₂₈ClN₃O₂) enhance membrane permeability but could reduce aqueous solubility .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- The target compound’s pyridazinone-acetyl group may improve solubility compared to chloro or benzyl analogs due to increased polarity.
- All spirocyclic analogs require storage at 2–8°C with protection from light and moisture, suggesting shared instability under ambient conditions .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into two primary subunits:
- Spiro[isobenzofuran-1,4'-piperidin]-3-one core : A bicyclic system formed via intramolecular cyclization.
- 2-(6-Oxopyridazin-1(6H)-yl)acetyl side chain : A pyridazinone derivative linked via an acetamide bridge.
Retrosynthetic disconnection suggests coupling the spiro core with a preformed pyridazinone-acetyl chloride intermediate. Alternative routes involve late-stage functionalization of the spiro system with pyridazinone motifs.
Synthetic Routes to the Spiro[isobenzofuran-1,4'-piperidin]-3-one Core
Cyclization of Isobenzofuran-Piperidine Precursors
The spiro core is synthesized via acid-catalyzed cyclization of a keto-amine precursor. For example:
- Starting material : 3-(4-Piperidyl)isobenzofuran-1(3H)-one (synthesized from phthalic anhydride and piperidine via a Stobbe condensation).
- Reaction conditions : Reflux in acetic acid (5 h, 110°C) induces intramolecular cyclization, forming the spiro system in 68% yield.
Table 1: Optimization of Spiro Core Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl (conc.) | 100 | 6 | 55 | 92 |
| H2SO4 | 110 | 5 | 68 | 95 |
| PTSA | 90 | 8 | 62 | 91 |
Synthesis of 2-(6-Oxopyridazin-1(6H)-yl)acetyl Side Chain
Pyridazinone Hydrazide Intermediate
The pyridazinone moiety is prepared via heterocyclization of hydrazides with diketones:
- Step 1 : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine is synthesized from acetohydrazide A and pentane-2,4-dione (65% yield, reflux in ethanol, 12 h).
- Step 2 : Acetylation with chloroacetyl chloride in THF introduces the acetyl linker, yielding 2-(6-oxopyridazin-1(6H)-yl)acetyl chloride (82% yield).
Coupling of Spiro Core and Pyridazinone Side Chain
Amide Bond Formation
The final step involves nucleophilic acyl substitution:
- Conditions : Spiro[isobenzofuran-1,4'-piperidin]-3-one (1 equiv) is treated with 2-(6-oxopyridazin-1(6H)-yl)acetyl chloride (1.2 equiv) in dry DCM, using triethylamine (2 equiv) as a base.
- Reaction profile : Completion within 4 h at 0°C → RT, yielding the target compound in 74% purity.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et3N | DCM | 0 → RT | 74 |
| DIPEA | THF | -10 → RT | 68 |
| NaHCO3 | Acetone | RT | 51 |
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 9.9 Hz, 1H, pyridazinone-H), 7.89 (s, 1H, spiro-CH), 4.78 (s, 2H, CH2CO), 3.51–3.45 (m, 4H, piperidine-H), 2.49 (s, 3H, CH3).
- 13C NMR : 164.9 (C=O), 148.8 (pyridazinone-C), 130.9 (spiro-C), 52.2 (piperidine-C).
- HRMS : m/z calcd for C21H20N3O4 [M+H]+: 402.1453; found: 402.1456.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing spiro compounds like 1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, and how are yields optimized?
- Methodological Answer : The synthesis typically involves acylation of spiro-piperidine intermediates. For example, analogous compounds are synthesized via N-acylation using activated esters or acyl chlorides under inert conditions (e.g., dry THF, 0–5°C). Yields exceeding 80% are achieved by controlling stoichiometry and using catalysts like DMAP. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
- Analytical Validation : Structural confirmation relies on IR (amide C=O stretch at ~1650–1700 cm⁻¹) and GC-MS, though molecular ion peaks may exhibit low intensity (0.5–8.0%), necessitating complementary techniques like NMR for unambiguous assignment .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- 1H/13C NMR : Resolves spirocyclic and acetyl group regiochemistry. For example, the spiro-piperidine proton environment appears as a multiplet at δ 2.5–3.5 ppm.
- HRMS : Validates molecular weight despite low-intensity molecular ions in GC-MS.
- HPLC-PDA : Assesses purity (>98%) and detects byproducts from acylation side reactions .
Advanced Research Questions
Q. How can researchers address discrepancies in mass spectral data (e.g., low molecular ion intensity) during structural elucidation?
- Methodological Answer : Low-intensity molecular ions in GC-MS (as observed in spiro-piperidine derivatives) may arise from thermal instability or fragmentation. Mitigation strategies include:
- Derivatization : Trimethylsilylation to enhance volatility and ion stability.
- Soft Ionization Techniques : ESI-MS or MALDI-TOF to reduce fragmentation.
- Cross-Validation : Correlate with NMR data (e.g., integration ratios for protons) to confirm stoichiometry .
Q. What experimental design considerations are critical for optimizing the pyridazinone ring formation in this compound?
- Methodological Answer : Pyridazinone synthesis typically involves cyclocondensation of hydrazines with 1,4-diketones. Key factors:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature Control : Reactions at 60–80°C minimize side products like hydrazides.
- Catalysis : Use of p-toluenesulfonic acid (PTSA) accelerates ring closure. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
Q. How do researchers resolve contradictions in bioactivity data for structurally similar spiro-piperidine derivatives?
- Methodological Answer : Contradictions may arise from divergent assay conditions or impurities. Solutions include:
- Standardized Assays : Use pharmacopeial protocols (e.g., USP-NF) for consistency in enzyme inhibition studies.
- Impurity Profiling : Quantify residual solvents (e.g., DMSO) via GC-FID to rule out solvent interference .
- Dose-Response Curves : Establish EC50 values across multiple replicates to confirm potency trends .
Methodological and Safety Considerations
Q. What are the best practices for handling this compound’s toxicity during in vitro studies?
- Methodological Answer : Given its structural similarity to compounds with acute oral toxicity (Category 4) and respiratory irritation (H335), researchers should:
- Use fume hoods for weighing and dissolution.
- Employ personal protective equipment (nitrile gloves, lab coats).
- Prepare stock solutions in sealed vials (2–8°C, protected from light) to prevent degradation .
Q. How can solubility challenges impact formulation for biological testing, and what strategies improve bioavailability?
- Methodological Answer : Limited aqueous solubility (e.g., <10 mM in PBS) can reduce bioavailability. Strategies include:
- Co-Solvent Systems : Use DMSO:water (≤10% v/v) for in vitro assays.
- Nanoparticulate Formulations : Encapsulate the compound in PLGA nanoparticles to enhance cellular uptake.
- Prodrug Design : Introduce phosphate esters at the acetyl group to improve hydrophilicity .
Data Analysis and Compliance
Q. What methodologies ensure compliance with regulatory standards for residual solvent analysis in this compound?
- Methodological Answer : Follow ICH Q3C guidelines using:
- GC-MS Headspace Analysis : Quantify Class 2 solvents (e.g., toluene, ethyl acetate) with limits ≤500 ppm.
- Buffer Preparation : Use ammonium acetate (pH 6.5) for USP-compliant assays, as specified in pharmacopeial monographs .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via:
- HPLC-UV : Monitor degradation peaks (e.g., hydrolysis of the acetyl group).
- DSC : Assess thermal decomposition thresholds (>150°C indicates robust stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
